WH-4-023

Übersicht

Beschreibung

WH-4-023 is a complex organic compound with significant applications in various scientific fields. It is known for its role as a potent inhibitor of certain enzymes, making it valuable in biochemical and pharmaceutical research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of WH-4-023 involves multiple steps, typically starting with the preparation of the core pyrimidine structureCommon reagents used in these reactions include palladium catalysts and boronic acids .

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques, ensuring high yield and purity. The process is optimized for cost-effectiveness and scalability, utilizing automated reactors and continuous flow systems to maintain consistent reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions

WH-4-023 undergoes various chemical reactions, including:

Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Can be reduced using agents such as lithium aluminum hydride.

Substitution: Commonly undergoes nucleophilic substitution reactions, especially at the piperazine and phenyl groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated solvents, strong bases like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

WH-4-023 exhibits IC50 values of 2 nM for Lck and 6 nM for Src, demonstrating high selectivity against other kinases, including p38α and KDR. The compound also inhibits salt-inducible kinases (SIK) with IC50 values ranging from 10 to 60 nM across its isoforms . Its mechanism involves blocking kinase activity, which is crucial in various cellular processes such as proliferation, differentiation, and apoptosis.

Stem Cell Research

This compound has been utilized in stem cell research to maintain the pluripotency of naive human embryonic stem cells (hESCs). In combination with other inhibitors like PD 0325901 and CHIR 99021, it supports the self-renewal of hESCs, facilitating studies on early development and regenerative medicine .

| Application Area | Description |

|---|---|

| Stem Cell Maintenance | Supports self-renewal of naive hESCs in culture systems. |

| Pluripotency Studies | Aids in understanding pluripotent state transitions in embryonic development. |

Cancer Research

The compound has shown promise in cancer therapy by inducing apoptosis in various cancer cell lines while sparing normal cells. In vivo studies indicate significant tumor growth inhibition in xenograft models, with rates reaching up to 60% at doses of 20 mg/kg .

| Cancer Type | Study Findings |

|---|---|

| Breast Cancer | Induced significant apoptosis with minimal effects on normal cells. |

| Thyroid Carcinoma | Evaluated for survival and prognosis based on lncRNA traits linked to THCA . |

Inflammation Studies

This compound has been investigated for its anti-inflammatory properties. In models of induced arthritis, it demonstrated a reduction in inflammation markers, suggesting potential therapeutic applications in inflammatory diseases.

| Study Focus | Results |

|---|---|

| Anti-inflammatory Effects | Significant reduction in paw swelling observed after treatment. |

Case Study 1: Cancer Treatment

Objective : Evaluate anticancer effects in breast cancer models.

Results : The application of this compound demonstrated substantial apoptosis induction in cancer cells while preserving normal cell viability.

Case Study 2: Infection Control

Objective : Assess antimicrobial efficacy against resistant bacterial strains.

Results : Effective inhibition of growth was observed in multi-drug-resistant strains, highlighting its potential as an antimicrobial agent.

Wirkmechanismus

The compound exerts its effects by binding to specific enzyme active sites, thereby inhibiting their activity. This inhibition is often achieved through competitive binding, where the compound competes with the natural substrate of the enzyme. The molecular targets include kinases and other regulatory enzymes involved in cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,4-Dimethoxyphenyl (2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)carbamate

- 2,6-Dimethylphenyl (2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)carbamate

Uniqueness

WH-4-023 is unique due to its dual inhibitory action on multiple enzyme targets, which is not commonly observed in similar compounds.

Biologische Aktivität

WH-4-023 is a selective inhibitor of the Src family kinases, particularly Lck and c-Src, which play crucial roles in various cellular processes including proliferation, differentiation, and survival. This compound has garnered attention for its potential therapeutic applications in cancer and other diseases characterized by aberrant Src kinase activity.

This compound inhibits Src kinases by binding to their active site, preventing phosphorylation of downstream targets. Molecular docking studies indicate that it can inhibit both the DFG-out and DFG-in conformations of the kinase domain, suggesting a versatile mechanism of action that may enhance its efficacy against different Src-dependent pathways .

1. Cell Viability and Proliferation

In various studies, this compound has been shown to improve the viability of stem cells under specific culture conditions. For instance, it was used in combination with other inhibitors (e.g., CHIR99021 and SB590885) to enhance the survival of OCT4-DPE-GFP+ cells derived from human embryonic stem cells (hESCs) during long-term culture . The optimal concentration for enhancing cell viability was identified as 1 μM .

2. Inhibition of Epithelial-Mesenchymal Transition (EMT)

This compound has been utilized to block EMT processes in pig pluripotent stem cell cultures. By incorporating it into a specialized medium (3i/LAF), researchers observed improved establishment rates of epiblasts, indicating its role in maintaining pluripotency and preventing differentiation .

3. Cancer Therapeutics

The compound has shown promise in reverting glucocorticoid resistance in pediatric T-cell acute lymphoblastic leukemia (T-ALL) cells. In vitro studies demonstrated that this compound could induce cell death in glucocorticoid-resistant cell lines, suggesting its potential as a therapeutic agent in overcoming resistance mechanisms in cancer treatment .

Case Studies

Case Study 1: Stem Cell Maintenance

In a study examining the maintenance of pluripotency in hESCs, this compound was part of a cocktail that significantly improved the viability and morphology of stem cell colonies over extended culture periods. The combination therapy led to high-grade teratoma formation in NOD/SCID mice, confirming the pluripotent nature of the treated cells .

Case Study 2: Cancer Treatment

In pediatric T-ALL models, this compound was tested alongside other Lck inhibitors. The results indicated that treatment with this compound led to significant apoptosis in resistant T-cell lines when combined with anti-CD3 stimulation and dexamethasone treatment .

Research Findings Summary Table

Eigenschaften

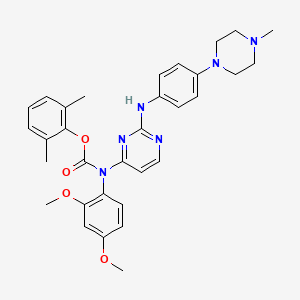

IUPAC Name |

(2,6-dimethylphenyl) N-(2,4-dimethoxyphenyl)-N-[2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36N6O4/c1-22-7-6-8-23(2)30(22)42-32(39)38(27-14-13-26(40-4)21-28(27)41-5)29-15-16-33-31(35-29)34-24-9-11-25(12-10-24)37-19-17-36(3)18-20-37/h6-16,21H,17-20H2,1-5H3,(H,33,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBTNHSGBRGTFJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OC(=O)N(C2=C(C=C(C=C2)OC)OC)C3=NC(=NC=C3)NC4=CC=C(C=C4)N5CCN(CC5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.